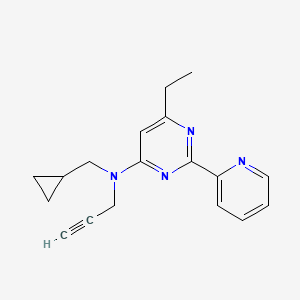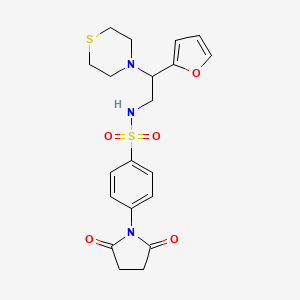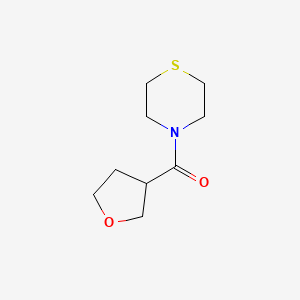
2-chloro-6-fluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-6-fluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common functional group in pharmaceuticals and has a wide range of biological activities. The molecule also contains a tetrahydronaphthalenyl group, which is a bicyclic structure found in many natural products and drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide group and the introduction of the tetrahydronaphthalenyl group. One possible method could involve the reaction of a suitable 2-chloro-6-fluorobenzylamine with a carboxylic acid derivative to form the benzamide group . The tetrahydronaphthalenyl group could potentially be introduced through a series of reactions involving a suitable 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene derivative .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group and the tetrahydronaphthalenyl group would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzamide group could undergo hydrolysis to form a carboxylic acid and an amine . The tetrahydronaphthalenyl group could potentially undergo various reactions depending on its substitution pattern and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the benzamide group could potentially increase its solubility in polar solvents, while the tetrahydronaphthalenyl group could potentially increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Glycogen Phosphorylase Inhibition Research on N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, related to the compound , indicates their potential as potent glycogen phosphorylase (GP) inhibitors. These compounds have shown promise in inhibiting glucagon-induced glucose output in cultured primary hepatocytes and exhibited hypoglycemic activity in diabetic mice. Their pharmacokinetic profiles are also notable for high oral bioavailability and prolonged plasma half-life (Onda et al., 2008).
Antibacterial Drug Development The exploration of 2,6-difluorobenzamides, closely related to the chemical in focus, has been significant in the field of antibacterial drugs. These compounds have demonstrated the ability to interfere with the bacterial cell division cycle by inhibiting the protein FtsZ, a key player in this process (Straniero et al., 2023).
Synthesis of Benzogindoles and Indoles The chemical reactions involving derivatives similar to the compound of interest have been studied for the synthesis of benzogindoles and indoles. These compounds are significant in medicinal chemistry and organic synthesis (Yi et al., 2005).
Imaging of Solid Tumors Fluorine-containing benzamide analogs, similar to the compound , have been synthesized and evaluated for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This research is vital for the diagnosis and treatment monitoring of various cancers (Tu et al., 2007).
Development of Opioid Ligands Studies on compounds structurally related to the compound in focus have led to the design and synthesis of novel opioid ligands. These studies contribute to understanding the structure-activity relationship and potential therapeutic applications in pain management (Deekonda et al., 2016).
Fluorinated Naphthoic Acids Synthesis The synthesis of mono- and difluoronaphthoic acids, which shares structural similarities with the compound , has been explored. These acids find applications in the development of biologically active compounds (Tagat et al., 2002).
Exploration of Benzamide Derivatives for Sensing Applications A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized for colorimetric sensing of fluoride anions. This research demonstrates the potential of similar compounds in developing sensors and detection technologies (Younes et al., 2020).
PET Imaging of Retinoid X Receptor The synthesis of a fluorine-18-labeled bexarotene analogue, structurally akin to the compound , for PET imaging of the retinoid X receptor, suggests its potential use in the study of diseases and disorders related to this receptor (Wang et al., 2014).
Studying Alzheimer's Disease The use of molecular imaging probes, structurally related to the compound in focus, in conjunction with PET has enabled quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, facilitating the understanding of this neurodegenerative disease (Kepe et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could potentially involve further investigation of its synthesis, its physical and chemical properties, and its biological activity. This could include studies to optimize its synthesis, investigations of its reactivity, and biological assays to determine its activity against various targets .
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO3/c1-25-13-7-8-14-12(10-13)4-3-9-19(14,24)11-22-18(23)17-15(20)5-2-6-16(17)21/h2,5-8,10,24H,3-4,9,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOMTHSNGDHQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=C(C=CC=C3Cl)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2436166.png)
![5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide](/img/structure/B2436168.png)
![3-(2-chloro-6-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2436170.png)


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2436173.png)
![1-[1,3-Dimethyl-2,6-dioxo-7-(2-pyrimidin-2-ylsulfanylethyl)purin-8-yl]piperidine-4-carboxamide](/img/structure/B2436174.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide](/img/structure/B2436175.png)
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2436177.png)


![cis-Hexahydro-furo[2,3-c]pyrrole](/img/structure/B2436183.png)
![3-amino-N-(3-fluorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2436184.png)